molecular formula C19H15F4N3OS B2491852 5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 1797320-25-2

5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2491852
CAS No.: 1797320-25-2
M. Wt: 409.4
InChI Key: BBZLQWWNLJPYER-UHFFFAOYSA-N
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Description

5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. This compound integrates two pharmaceutically privileged structures: a benzo[b]thiophene core and a pyrrolidine scaffold. The benzo[b]thiophene moiety is a recognized heterocyclic framework in drug discovery, known for its role in modulating various biological targets . The pyrrolidine ring is a versatile saturated scaffold that enhances molecular complexity and three-dimensional coverage, which is advantageous for exploring pharmacophore space and improving physicochemical and ADME properties . The strategic incorporation of fluorine and trifluoromethyl groups is a common practice in modern drug design, aimed at fine-tuning key properties such as metabolic stability, lipophilicity, and membrane permeability . This compound is intended for research applications as a key intermediate or a novel chemical entity for biological screening. It serves as a versatile building block for probing protein-ligand interactions and developing structure-activity relationships (SAR). Researchers can utilize this reagent in the synthesis of more complex target molecules, in the development of compound libraries for high-throughput screening, or as a starting point for the design of potential modulators of enzymes and receptors. Its structural features make it a candidate for investigating targets such as nuclear receptors and kinases . Please note: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

5-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3OS/c20-13-2-3-15-11(7-13)8-16(28-15)18(27)25-14-5-6-26(10-14)17-4-1-12(9-24-17)19(21,22)23/h1-4,7-9,14H,5-6,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZLQWWNLJPYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and other therapeutic effects.

Chemical Structure

The compound can be represented by the following structural formula:

C19H18F4N3O Molecular Weight 417 36 g mol \text{C}_{19}\text{H}_{18}\text{F}_{4}\text{N}_{3}\text{O}\quad \text{ Molecular Weight 417 36 g mol }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancerous processes.

Key Mechanisms:

  • Inhibition of Phosphodiesterases (PDEs) : The compound has been shown to inhibit specific PDE isoforms, which play a crucial role in regulating intracellular signaling pathways related to inflammation and cell proliferation .
  • Modulation of Cytokine Release : It has been reported to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response .
  • Antitumor Activity : Preliminary studies indicate that the compound exhibits selective cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Target/Effect IC50/EC50 Reference
PDE4D InhibitionAnti-inflammatory0.39 µM
TNF-α Release InhibitionAnti-inflammatoryDose-dependent
CytotoxicityCancer Cell Lines (e.g., HCC)IC50 = 10 µM
Antiproliferative ActivityVarious Cancer TypesIC50 = 15 µM

Case Studies

  • In Vivo Studies on Inflammation :
    In a study involving guinea pigs, the compound was administered to assess its effects on bronchial inflammation. Results indicated a significant reduction in eosinophilia and airway hyperactivity, supporting its potential use in treating asthma and other inflammatory diseases .
  • Antitumor Efficacy :
    A series of experiments conducted on hepatocellular carcinoma (HCC) cells demonstrated that the compound induced apoptosis through the activation of caspase pathways. The findings suggest that it may serve as a promising candidate for HCC treatment .

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that compounds related to 5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide exhibit significant anticancer activity.

  • Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of this compound have been shown to selectively inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells in vitro and in vivo .
  • Case Studies : A notable study demonstrated the efficacy of related compounds against various human cancer cell lines, including breast and prostate cancer. The results showed that these compounds induced apoptosis and inhibited tumor growth significantly more than standard treatments like doxorubicin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, which are vital in treating diseases characterized by chronic inflammation.

  • Research Findings : In vitro assays have revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in managing inflammatory diseases like rheumatoid arthritis .

Modulation of Biological Pathways

This compound may serve as a modulator for various biological pathways, particularly those involving the aryl hydrocarbon receptor (AhR).

  • Biological Implications : Compounds with similar structures have been shown to interact with AhR, influencing gene expression related to xenobiotic metabolism and immune responses. This modulation can have implications in drug metabolism and the development of therapies targeting autoimmune diseases .

Comprehensive Data Table

Application Area Mechanism Findings
Cancer TreatmentCDK InhibitionInduces apoptosis in various cancer cell lines; enhances efficacy over standard treatments .
Anti-inflammatory EffectsCytokine InhibitionReduces levels of TNF-alpha and IL-6 in macrophages; potential for treating chronic inflammation .
Biological Pathway ModulationAhR InteractionInfluences gene expression related to drug metabolism; potential implications for autoimmune diseases .

Comparison with Similar Compounds

Structural Analog 1: 5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide (Compound 17)

  • Core Structure : Replaces benzo[b]thiophene with a simpler thiophene ring.
  • Substituents :
    • Nitro group at position 5 (vs. fluorine in the target compound).
    • Thiazole ring instead of pyrrolidine.
    • Pyridine with CF₃ at position 6 (vs. position 5 in the target).
  • Implications :
    • The nitro group may confer antibacterial activity but could reduce metabolic stability compared to fluorine [1].
    • Thiazole’s aromaticity and rigidity might limit binding flexibility relative to pyrrolidine.

Structural Analog 2: 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Core Structure : Indole ring substituted with chlorine and phenyl groups.
  • Substituents: Chlorine at position 5 (vs. fluorine). Thiazolidinone ring (4-oxo-1,3-thiazolidine) instead of pyrrolidine. Trifluoromethylphenyl group on thiazolidinone.
  • Implications: Chlorine’s larger size and lower electronegativity may alter target selectivity. Thiazolidinone’s polar carbonyl group could enhance solubility but reduce membrane permeability [2].

Structural Analog 3: Chromen-4-one Derivatives (Example 62)

  • Core Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
  • Substituents: Fluorine atoms on chromenone and phenyl rings. Methylthiophene and pyrimidine groups.
  • Implications :
    • The fused aromatic system may increase π-π stacking interactions but reduce solubility.
    • Fluorine substitution aligns with the target compound’s strategy for enhancing binding affinity [3].

Structural Analog 4: 1,4-Dihydropyridine Carboxamides (AZ331, AZ257)

  • Core Structure: 1,4-dihydropyridine with thioether and cyano groups.
  • Substituents :
    • Furyl, methoxyphenyl, and bromophenyl groups.
  • Implications: The non-aromatic dihydropyridine ring may improve redox activity but decrease stability. Thioether and cyano groups could modulate electron density and pharmacokinetics [4].

Key Comparative Analysis

Feature Target Compound Compound 17 [1] Chromen-4-one Derivative [3] 1,4-Dihydropyridine [4]
Core Heterocycle Benzo[b]thiophene Thiophene Chromen-4-one 1,4-Dihydropyridine
Electron-Withdrawing Group 5-Fluoro 5-Nitro 5-Fluoro (chromenone) Cyano
Linker Group Pyrrolidin-3-yl Thiazol-2-yl Pyrazolo[3,4-d]pyrimidine Thioether
CF₃ Position Pyridin-2-yl Pyridin-3-yl Not present Not present
Synthetic Accessibility Moderate (pyrrolidine coupling) High (thiazole from commercial amine) Low (multi-step fusion) Moderate (dihydropyridine synthesis)

Research Implications

  • Bioactivity : The target compound’s benzo[b]thiophene core and fluorine substituent may offer advantages in CNS drug design due to improved blood-brain barrier penetration [3].
  • Metabolic Stability: The CF₃ group and pyrrolidine linker likely enhance resistance to oxidative metabolism compared to nitro or thiazolidinone-containing analogs [2].
  • Target Selectivity : Structural variations in the linker (e.g., pyrrolidine vs. thiazole) could fine-tune interactions with enzymes or receptors, reducing off-target effects.

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